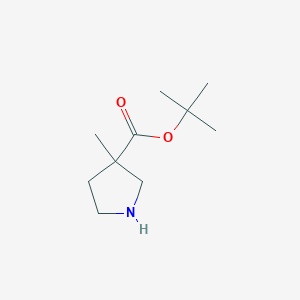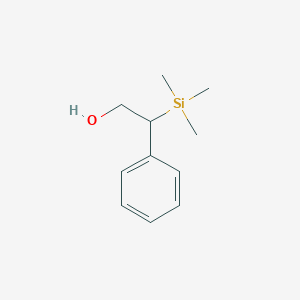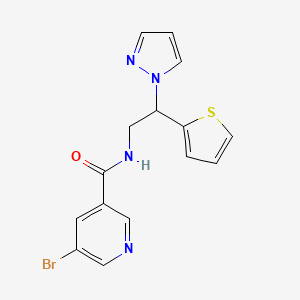
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the nicotinamide family and has been synthesized for various applications in the field of biochemistry and molecular biology.
科学的研究の応用
Anti-Tumor Applications
Research indicates that compounds incorporating pyrazole and thiophene moieties, similar in structure to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide, have been synthesized and evaluated for their anti-tumor activities. For instance, a study by Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising activities against hepatocellular carcinoma cell lines with significant IC50 values, indicating their potential as anti-tumor agents Gomha, Edrees, & Altalbawy, 2016.
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. One particular compound demonstrated a significant reduction in immobility time in animal models, suggesting potential therapeutic use as antidepressant medications Mathew, Suresh, & Anbazhagan, 2014.
Insecticidal and Fungicidal Activities
Compounds with pyrazole and thiophene structures have also been synthesized for their potential insecticidal and fungicidal activities. Qi et al. (2014) reported the synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, showing good insecticidal activities against the diamondback moth, indicating their potential use in agricultural pest control Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014.
Antimicrobial Activity
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were designed, synthesized, and evaluated for their antimicrobial activity against a range of bacteria and fungi. Some compounds showed nearly as active as standard antibiotics, suggesting their utility as new antimicrobial agents Radwan, Ghorab, Alsaid, & Alanazi, 2014.
特性
IUPAC Name |
5-bromo-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4OS/c16-12-7-11(8-17-9-12)15(21)18-10-13(14-3-1-6-22-14)20-5-2-4-19-20/h1-9,13H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOPZABNBDIVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2638026.png)



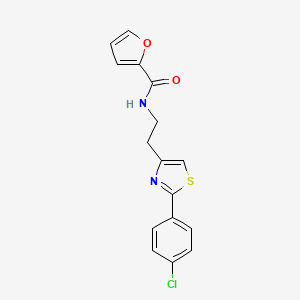
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2638034.png)
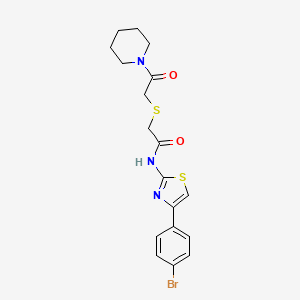
![(3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B2638036.png)
![N-[4-[3-(1-Methylpyrazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2638038.png)
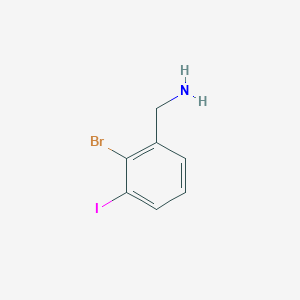

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2638041.png)
